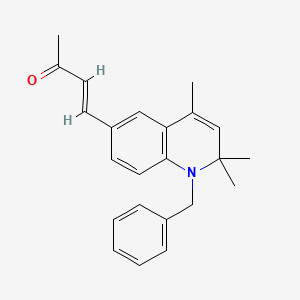
1-(1,3-diphenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Diphenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrrole-2,5-dione is a heterocyclic compound that features both pyrazole and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-diphenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrrole-2,5-dione typically involves the condensation of 1,3-diphenyl-1H-pyrazole-5-carbaldehyde with 3-methyl-1H-pyrrole-2,5-dione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Diphenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced pyrazole or pyrrole derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 1-(1,3-diphenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrrole-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It may serve as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Industry
In materials science, the compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure makes it a candidate for use in organic semiconductors or as a component in light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 1-(1,3-diphenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrrole-2,5-dione exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole and pyrrole moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea: Similar structure but with a thiourea group instead of the pyrrole moiety.
1-(1-Phenyl-3-p-tolyl-1H-pyrazol-5-yl)thiourea: Features a p-tolyl group, altering its electronic properties.
1-(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea: Contains a bromophenyl group, which can affect its reactivity and biological activity.
Uniqueness
1-(1,3-Diphenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrrole-2,5-dione is unique due to the combination of pyrazole and pyrrole moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, from organic synthesis to potential therapeutic uses.
Properties
Molecular Formula |
C20H15N3O2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-(2,5-diphenylpyrazol-3-yl)-3-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C20H15N3O2/c1-14-12-19(24)22(20(14)25)18-13-17(15-8-4-2-5-9-15)21-23(18)16-10-6-3-7-11-16/h2-13H,1H3 |
InChI Key |
RJHHRWMVOVGMRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11028963.png)
![N-(3-chloro-4-fluorophenyl)-1-(4-ethylphenyl)-3-[2-(morpholin-4-yl)ethyl]-8-oxo-1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a][1,3,5]triazine-6-carboxamide](/img/structure/B11028965.png)
![1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl biphenyl-4-carboxylate](/img/structure/B11028973.png)

![(3R)-3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B11028986.png)
![3-[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione](/img/structure/B11028993.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide](/img/structure/B11029007.png)

![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide](/img/structure/B11029015.png)


![N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N'-propanoylbenzohydrazide](/img/structure/B11029035.png)
![2-methyl-4-(3-methylphenyl)-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11029040.png)

